Cas no 1603500-70-4 (methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate)

methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate
- 1603500-70-4
- EN300-1125310
-
- インチ: 1S/C11H19NO3/c1-7-5-4-6-9(12-7)8(2)10(13)11(14)15-3/h7-9,12H,4-6H2,1-3H3
- InChIKey: NEUIFICODUBNTQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C(=O)OC)C(C)C1CCCC(C)N1
計算された属性
- せいみつぶんしりょう: 213.13649347g/mol
- どういたいしつりょう: 213.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125310-1g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1125310-0.25g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1125310-5.0g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1125310-10.0g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1125310-10g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1125310-0.5g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1125310-0.05g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1125310-1.0g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1125310-2.5g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1125310-0.1g |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate |
1603500-70-4 | 95% | 0.1g |
$804.0 | 2023-10-26 |
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate 関連文献
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoateに関する追加情報
Introduction to Methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate (CAS No. 1603500-70-4)
Methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate, identified by its CAS number 1603500-70-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug development.
The molecular structure of methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate features a piperidine ring substituted with a methyl group at the 6-position and an acetoacetate moiety at the 3-position. This unique arrangement of functional groups contributes to its potential pharmacological properties. The presence of the piperidine ring suggests possible interactions with biological targets such as enzymes and receptors, while the acetoacetate group may enhance solubility and metabolic stability.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurological and inflammatory pathways. The< strong>6-methylpiperidin-2-yl substituent in this molecule is particularly noteworthy, as it has been identified in several bioactive scaffolds that show efficacy in preclinical studies. Research indicates that compounds with similar structural motifs may have potential applications in treating conditions such as neurodegenerative diseases and chronic inflammation.
One of the most compelling aspects of methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate is its potential to serve as a lead compound for further derivatization. By modifying the substituents on the piperidine ring or the acetoacetate group, chemists can explore a wide range of biological activities. For instance, studies have shown that analogs of this compound can exhibit inhibitory effects on certain enzymes involved in pain signaling and inflammation.
The synthesis of methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate involves multi-step organic reactions, including condensation, cyclization, and esterification processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical in confirming the structural integrity of the compound.
Evaluation of the pharmacokinetic properties of methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate is essential for understanding its potential as a therapeutic agent. Preliminary studies suggest that this compound exhibits good oral bioavailability and moderate metabolic stability, which are favorable characteristics for drug candidates. Additionally, its solubility profile indicates that it may be suitable for formulation into various dosage forms, including oral tablets and injectables.
The toxicological profile of methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate has also been examined in preclinical models. Initial toxicity studies have shown that the compound is well-tolerated at moderate doses, with no significant adverse effects observed. However, further comprehensive safety assessments are necessary to ensure its suitability for human use. These studies will include evaluations of acute toxicity, chronic toxicity, and potential carcinogenicity.
In conclusion, methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate (CAS No. 1603500-70-4) represents a promising candidate for pharmaceutical development. Its unique structural features, combined with preliminary evidence of biological activity and favorable pharmacokinetic properties, make it an attractive molecule for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one may play a crucial role in addressing unmet medical needs.
1603500-70-4 (methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate) 関連製品
- 67698-61-7(3-Propoxybenzaldehyde)
- 898447-59-1(6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one)
- 52583-26-3(3-O-Methyl-L-DOPA 4-Glucuronide)
- 211738-66-8(methyl 4-bromo-1-methyl-pyrazole-3-carboxylate)
- 2241131-02-0(1-{2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethyl}piperidine)
- 2244495-84-7(Not Yet Assigned)
- 1805377-39-2(3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine)
- 954707-57-4(2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)
- 1251626-04-6(N-(2-methoxy-5-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)
- 2639408-84-5(tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate)




